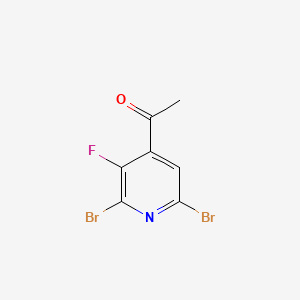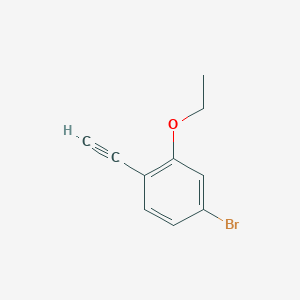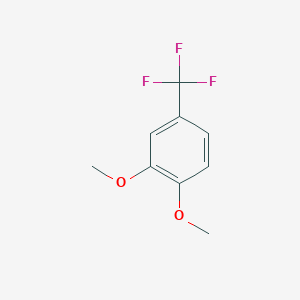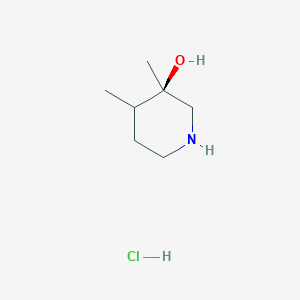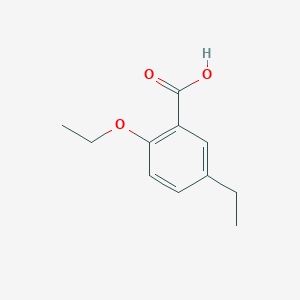
2-Ethoxy-5-ethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-ethylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and ethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-ethylbenzoic acid typically involves the ethylation and ethoxylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is treated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then subjected to an ethoxylation reaction using ethanol and a suitable catalyst to introduce the ethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-ethylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-ethylbenzoic acid involves its interaction with specific molecular targets. The ethoxy and ethyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxybenzoic acid: Similar structure but lacks the ethyl group.
4-Ethylbenzoic acid: Similar structure but lacks the ethoxy group.
Benzoic acid: The parent compound without any substituents.
Uniqueness
2-Ethoxy-5-ethylbenzoic acid is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and physical properties. These substituents enhance its solubility, reactivity, and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-ethoxy-5-ethylbenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-8-5-6-10(14-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
CUHMTYYKMTWFCX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


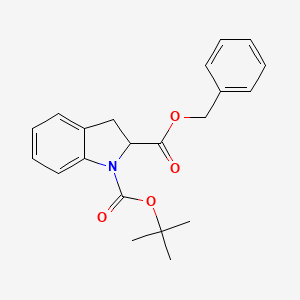
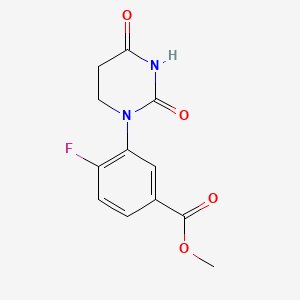
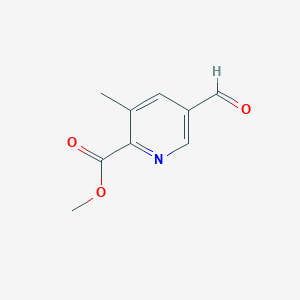
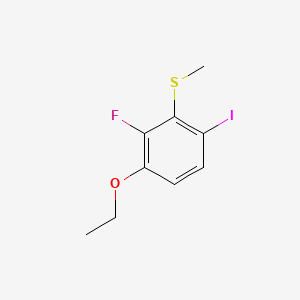

![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
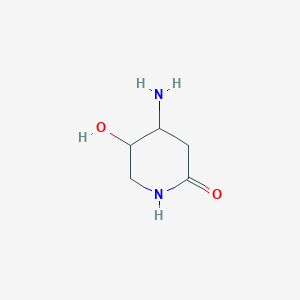
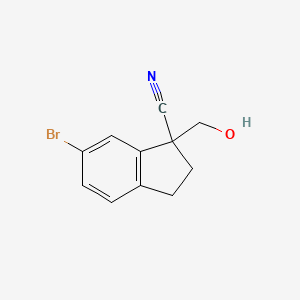
![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)
